molecular formula C23H38N2OSn B14119257 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole

2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole

Cat. No.: B14119257
M. Wt: 477.3 g/mol
InChI Key: YMOCYGOXKFRCGG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a tributylstannyl group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole involves its interaction with specific molecular targets and pathways. The compound can bind to cellular membranes and promote oxidative damage to DNA, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • (E)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-(2-Methoxyphenyl)-1-Methyl-4-(tributylstannyl)-1H-iMidazole is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and catalysis, where other similar compounds may not be as effective .

Properties

Molecular Formula

C23H38N2OSn

Molecular Weight

477.3 g/mol

IUPAC Name

tributyl-[2-(2-methoxyphenyl)-1-methylimidazol-4-yl]stannane

InChI

InChI=1S/C11H11N2O.3C4H9.Sn/c1-13-8-7-12-11(13)9-5-3-4-6-10(9)14-2;3*1-3-4-2;/h3-6,8H,1-2H3;3*1,3-4H2,2H3;

InChI Key

YMOCYGOXKFRCGG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C(=N1)C2=CC=CC=C2OC)C

Origin of Product

United States

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